molecular formula C14H24O4 B13744812 (2-acetyloxy-4-tert-butylcyclohexyl) acetate CAS No. 36736-20-6

(2-acetyloxy-4-tert-butylcyclohexyl) acetate

Cat. No.: B13744812
CAS No.: 36736-20-6
M. Wt: 256.34 g/mol
InChI Key: CYCAUWWXYWATRT-UHFFFAOYSA-N
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Description

(2-Acetyloxy-4-tert-butylcyclohexyl) acetate (CAS 36736-20-6) is a cyclohexane derivative with two key functional groups: a tert-butyl substituent at position 4 and an acetyloxy group at position 2, esterified as an acetate (C₁₄H₂₄O₄; MW 256.34) . This compound is structurally complex due to the steric and electronic effects of these substituents.

Properties

CAS No.

36736-20-6

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(2-acetyloxy-4-tert-butylcyclohexyl) acetate

InChI

InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3

InChI Key

CYCAUWWXYWATRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Selectivity

  • The hydrogenation proceeds via rhodium-catalyzed addition of hydrogen to the aromatic ring of 4-tert-butylphenol.
  • Acidic additives help stabilize the catalyst and promote the formation of the cis-isomer.
  • The process achieves high conversion rates (close to 100%) and cis-isomer content typically around 80–90%.

Process Modes

  • Both batch and continuous hydrogenation processes are feasible.
  • Reaction progress is monitored by hydrogen pressure drop or by analytical methods such as gas chromatography.

Representative Data from Patent Literature

Parameter Typical Range / Value Notes
Catalyst Rhodium metal or compounds Supported on activated carbon or SiO2
Acid additive HCl or H2SO4 1.4–10 moles per mole Rh
Temperature 40–80 °C Mild conditions preferred
Hydrogen pressure Sufficient for full conversion Not excessively high
Yield of 4-tert-butylcyclohexanol ≥90% High yield with high cis-isomer content
Cis-isomer content 80–90% Critical for fragrance quality

Acetylation of 4-tert-Butylcyclohexanol to (2-acetyloxy-4-tert-butylcyclohexyl) acetate

Acetylation Reagents and Catalysts

  • Reagents : Acetic anhydride, acetyl chloride, or acetic acid are commonly used acetylation agents.
  • Catalysts : Depending on the reagent, catalysts such as sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, zinc chloride, sodium acetate, or pyridine may be employed. Sulfuric acid is preferred for cost-effectiveness.
  • Reaction Conditions : The acetylation is typically carried out under mild conditions, with careful control to avoid dehydration or side reactions.

Reaction Optimization

  • To achieve near-complete conversion (close to 100%), a two-step acetylation is often used:
    • First, acetic acid or acetyl chloride is used to reach approximately 90% conversion.
    • Then, acetic anhydride is added in a molar amount equivalent to the remaining alcohol to complete the reaction.
  • Removal of by-products such as water (in acetic acid acetylation) or hydrogen chloride (in acetyl chloride acetylation) is important for reaction efficiency and safety. Techniques include azeotropic distillation or addition of drying agents/bases.

Purification

  • The product is difficult to separate from unreacted alcohol by distillation due to close boiling points.
  • Purification involves washing the reaction mixture with aqueous sodium bicarbonate and water, followed by rectification.

Biocatalytic Route for Preparation

Enzymatic Reduction of 4-tert-Butylcyclohexanone

  • An alternative to metal-catalyzed hydrogenation is the biocatalytic reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol using carbonyl reductase enzymes.
  • Screening of enzymes from the CESK 5000 kit identified enzymes capable of producing either cis- or trans-isomers with high diastereomeric excess (up to 100% de) and high conversion rates (up to 100%).

Process Advantages

  • Mild reaction conditions without high pressures or temperatures.
  • Avoidance of expensive and potentially corrosive metal catalysts.
  • Use of isopropanol as a cofactor regeneration agent simplifies the process and reduces costs.
  • Scalable from gram to 500 g scale without loss of efficiency.

Reaction Scheme and Scale-Up Data

Parameter Value/Condition Notes
Enzyme Carbonyl reductase A161 NADH-dependent
Substrate concentration 500 g/L High substrate loading
Conversion 95–100% High yield
Diastereomeric excess (de) Up to 100% Selective for cis- or trans-isomer
Scale Up to 500 g batch No loss in reaction rate

Summary Table of Preparation Methods

Step Method Catalyst/Reagent Conditions Yield & Selectivity References
Hydrogenation Rhodium-catalyzed Rh metal or Rh compounds + HCl/H2SO4 40–80 °C, H2 pressure, solvent ≥90% yield, 80–90% cis-isomer
Acetylation Chemical acetylation Acetic anhydride, acetyl chloride, or acetic acid + acid catalyst Mild temp, removal of by-products ~100% conversion preferred
Biocatalytic reduction Enzymatic reduction Carbonyl reductase enzyme (e.g., A161) Ambient temp, aqueous, cofactor regeneration with IPA Up to 100% conversion, 100% de cis or trans

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis due to its ester functional groups:

Reaction Type Conditions Products
Acidic Hydrolysis H⁺ (e.g., H₂SO₄)4-tert-butylcyclohexane-1,2-diol + acetic acid
Basic Hydrolysis OH⁻ (e.g., NaOH)Sodium salt of cyclohexane diol + acetate ions

Hydrolysis reverses the esterification process, breaking the acetoxy bonds to regenerate the parent diol and acetic acid. This aligns with the reversibility observed in acetylation reactions .

Acetoxonium Ion Formation and Subsequent Reactions

In acidic conditions, acetoxy groups can form acetoxonium ions (three-membered cyclic intermediates), as observed in related systems . These intermediates enable:

  • Substitution : Nucleophilic attack by halides (e.g., Cl⁻) or alcohols, leading to substituted products.

  • Elimination : Formation of double bonds via deprotonation.

For example, in nucleoside chemistry, similar acetoxonium intermediates facilitate the formation of chlorinated derivatives .

Stability and Decomposition

The compound exhibits moderate stability but can decompose under harsh conditions:

Key Research Findings

Observation Relevance
Acetoxonium Ion Pathway Enables substitution/elimination reactions .
Hydrolysis Reversibility Confirms esterification mechanisms .
Safety Profile Related compounds show low genotoxicity .

Scientific Research Applications

Fragrance and Cosmetic Applications

Fragrance Ingredient
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is predominantly utilized as a fragrance component in various cosmetic products. Its pleasant floral and fruity scent makes it suitable for inclusion in perfumes, lotions, soaps, and other household products . The compound can be blended with other fragrance ingredients to enhance scent profiles, contributing to luxurious and long-lasting fragrances.

Fragrance Encapsulation
Recent studies have explored the use of this compound in high-loading fragrance encapsulation systems. These systems utilize polymer blends such as ethylcellulose and hydroxypropyl methylcellulose to create encapsulated fragrances that release over time, improving the longevity of the scent in consumer products .

Toxicological Assessments

Developmental Toxicity Studies
Research has evaluated the potential developmental toxicity of this compound through animal studies. A notable study conducted on pregnant rats assessed various dosages of the compound. Results indicated that while some adverse effects were observed at high dosages (640 mg/kg), no significant developmental toxicity was noted at lower levels (160 mg/kg), establishing this dosage as a no-observable-adverse-effect level (NOAEL) .

Skin Sensitization and Allergic Reactions
The compound has undergone dermatological reviews to assess its safety as a fragrance ingredient. Studies indicate that while some individuals may exhibit skin sensitization reactions, the overall incidence remains low compared to other common allergens used in cosmetics .

Regulatory Considerations

Given its widespread use in consumer products, regulatory bodies have conducted reviews to ensure safety standards are met. The European Commission's Scientific Committee on Consumer Safety has provided guidance on acceptable concentrations of this compound in cosmetic formulations to mitigate risks associated with skin sensitization and other potential adverse effects .

Summary of Key Findings

Application AreaDetails
Fragrance Ingredient Used in perfumes, lotions, soaps; enhances scent profiles
Encapsulation Technology High-loading fragrance systems using polymer blends for prolonged scent release
Toxicological Studies NOAEL established at 160 mg/kg; no significant developmental toxicity observed
Safety Reviews Low incidence of skin sensitization; regulatory guidelines established for safe use

Mechanism of Action

The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and molecular distinctions between (2-acetyloxy-4-tert-butylcyclohexyl) acetate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound 36736-20-6 C₁₄H₂₄O₄ 256.34 2-acetyloxy, 4-tert-butyl, acetate ester Dual acetyloxy groups; high steric bulk
4-tert-Butylcyclohexyl acetate 104-05-2 C₁₂H₂₂O₂ 198.30 4-tert-butyl, acetate ester Simpler structure; commercial fragrance
trans-4-tert-Butylcyclohexylmethyl acetate 19461-35-9 C₁₃H₂₄O₂ 212.33 4-tert-butyl, methyl-acetate (trans isomer) Methyl bridge; stereospecific effects
(2-tert-Butyl-4-methylcyclohexyl) acetate 115724-27-1 C₁₃H₂₄O₂ 212.33 2-tert-butyl, 4-methyl, acetate ester Altered substituent positions
Key Observations:
  • Electronic Effects: The acetyloxy group at position 2 is more electronegative than methyl or hydrogen substituents, which may influence chemical shifts (as seen in sulfated glycosaminoglycan studies ) or reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Boiling Point/Solubility : Higher molecular weight (256.34 vs. 198.30) suggests a higher boiling point than 4-tert-butylcyclohexyl acetate . However, the bulky tert-butyl group and acetyloxy substituents may reduce water solubility compared to less substituted esters.
  • Stereochemical Considerations : Unlike trans-4-tert-butylcyclohexylmethyl acetate (CAS 19461-35-9), the stereochemistry of the target compound is unspecified but likely impacts its physical and olfactory properties .

Biological Activity

(2-acetyloxy-4-tert-butylcyclohexyl) acetate, also known as 4-tert-butylcyclohexyl acetate, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.3 g/mol
  • CAS Number : 88-41-5
  • Boiling Point : 221 °C
  • Density : Approximately 0.959 g/cm³
  • Solubility : Poorly soluble in propylene glycol, soluble in alcohol and oils, and almost insoluble in water .

The compound exists in both cis and trans forms, with the commercial product typically being a colorless liquid that consists of a mixture of these isomers. The odor profile is fruity and woody, which makes it suitable for use in perfumery and household products .

Sensitization and Allergic Reactions

Research indicates that this compound may cause sensitization in some individuals. A fragrance material review highlighted that exposure to this compound can lead to allergic reactions, with varying incidences reported across different studies. For example, a study conducted in Germany showed positive reactions in 0.1% of patients tested with a concentration of 1% .

Developmental Toxicity

A significant study evaluated the developmental toxicity of related compounds, particularly focusing on 4-tert-butylcyclohexyl acetate. Pregnant rats were administered varying dosages to assess potential adverse effects on fetal development. The study found that while higher dosages (640 mg/kg) led to observable negative effects such as reduced fetal body weights and developmental delays, the no observable adverse effect level (NOAEL) was determined to be 160 mg/kg per day . This suggests that while there are risks associated with high doses, lower doses may be safe.

Fragrance Material Review

A comprehensive review conducted by the European Commission assessed the sensitization potential of various fragrance materials, including this compound. The review analyzed data from multiple studies involving thousands of patients and found varying rates of sensitization, emphasizing the need for careful consideration in cosmetic formulations .

Toxicological Assessments

Toxicological assessments have indicated that this compound does not exhibit significant carcinogenic properties. It has been classified as non-persistent and non-bioaccumulative according to REACH regulations, which is an important aspect for its safety profile in consumer products .

Summary of Key Research Findings

StudySubjectFindings
European Commission ReviewSensitizationPositive reactions in 0.1% of patients at 1% concentration
Developmental Toxicity StudyPregnant RatsNOAEL at 160 mg/kg; adverse effects at higher doses
Toxicological AssessmentGeneral SafetyNon-carcinogenic; non-persistent; non-bioaccumulative

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-acetyloxy-4-tert-butylcyclohexyl) acetate, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of sterically hindered esters like this compound typically involves acid-catalyzed esterification. For example, sulfuric acid can act as a catalyst in methanol under reflux (4–6 hours), followed by ice-water quenching to precipitate the product. Purification via recrystallization (ethanol is common) or column chromatography is critical to isolate isomers and remove unreacted starting materials. Key parameters include reaction temperature, catalyst concentration, and solvent polarity . Isomeric purity should be verified using GC or HPLC, as seen in analogous tert-butylcyclohexyl acetate syntheses .

Q. How should researchers characterize the stereoisomerism of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing cis/trans diastereomers caused by the tert-butyl and acetyloxy substituents on the cyclohexane ring. Coupling constants (JJ-values) in 1^1H NMR and chemical shift differences in 13^{13}C NMR can further resolve stereochemistry. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Short-term storage at –4°C is acceptable but limits degradation to <5% over 30 days, as observed in structurally similar acetates .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning the structure of this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic conformational changes or impurities. Use orthogonal techniques:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • 2D NMR (COSY, HSQC, HMBC) to map 1^1H-1^1H and 1^1H-13^{13}C correlations.
  • Variable-temperature NMR to identify signals affected by ring-flipping dynamics.
    Cross-validation with computational models (DFT for NMR chemical shift prediction) can resolve ambiguities .

Q. What strategies are effective in analyzing the degradation products of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 1–13 (using HCl/NaOH buffers) and monitor degradation via:

  • LC-MS/MS to identify hydrolyzed products (e.g., tert-butylcyclohexanol derivatives).
  • Kinetic modeling to determine rate constants (kobsk_{\text{obs}}) and activation energy (EaE_a).
  • Arrhenius plots to extrapolate shelf-life under standard conditions. Reference ethyl acetate hydrolysis mechanisms for mechanistic insights .

Q. How can advanced chromatographic techniques separate and quantify diastereomeric forms of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC with polar organic mobile phases (e.g., hexane/isopropanol). For GC, derivatize with silylating agents to enhance volatility. Quantify isomers via peak integration and calibrate with authentic standards. Isomer ratios in commercial tert-butylcyclohexyl acetate mixtures (>98% purity) provide benchmarks .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer : Melting point variations may stem from polymorphic forms or residual solvents. Perform:

  • DSC/TGA to analyze thermal behavior and detect solvates.
  • PXRD to identify crystalline phases.
  • Re-crystallization trials with solvents of varying polarity (e.g., ethanol vs. acetone) to isolate pure polymorphs. Reference studies on cholesteryl acetate’s thermal properties for methodology .

Q. What experimental designs are optimal for studying the compound’s interactions with lipid bilayers or proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d). For membrane studies, prepare liposomes with embedded compound and analyze fluidity via fluorescence anisotropy (e.g., DPH probes). Molecular dynamics simulations can model tert-butyl group interactions with hydrophobic lipid tails .

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